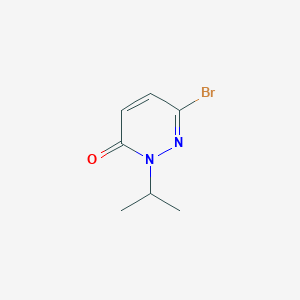

6-Bromo-2-isopropylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-propan-2-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)4-3-6(8)9-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZXPXSZCHJDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 6 Bromo 2 Isopropylpyridazin 3 2h One

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, the pyridazine (B1198779) ring system is notably resistant to such reactions. sphinxsai.com The presence of two electronegative nitrogen atoms in the ring renders the carbon atoms electron-deficient, thereby deactivating the system towards attack by electrophiles. sphinxsai.comyoutube.com This effect is analogous to that seen in other electron-poor heterocycles like pyridine. youtube.comstackexchange.com

For 6-Bromo-2-isopropylpyridazin-3(2H)-one, the deactivating effect of the diazine core and the carbonyl group significantly reduces the nucleophilicity of the ring carbons. Consequently, classical electrophilic aromatic substitution reactions such as nitration or sulfonation are generally not feasible under standard conditions and have not been reported for the parent pyridazine. sphinxsai.com Any potential electrophilic attack would require harsh reaction conditions and would likely result in low yields, with the substitution pattern being difficult to predict without specific experimental data. sphinxsai.comresearchgate.net

Nucleophilic Substitution Reactions Involving the Bromine Atom

In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridazinone ring makes it highly susceptible to nucleophilic attack. sphinxsai.comthieme-connect.de The bromine atom at the C6 position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This pathway allows for the direct displacement of the bromide ion by a wide range of nucleophiles, providing a versatile method for introducing new functional groups at this position.

This reactivity is a cornerstone of the synthetic utility of 6-halopyridazinones. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor carbon atom bonded to the bromine, forming a stabilized intermediate (a Meisenheimer complex), before the bromide ion is expelled to restore aromaticity. wikipedia.org Common nucleophiles used in these transformations include alkoxides, thiolates, and amines. For instance, reactions with various amines have been shown to proceed on chloropyridazinone systems to furnish the corresponding amino-pyridazinone derivatives. mdpi.comrsc.org

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Methanol | NaOMe, DMF, Heat | 6-Methoxy-2-isopropylpyridazin-3(2H)-one |

| Ammonia | NH₃ (aq), CuI, Heat | 6-Amino-2-isopropylpyridazin-3(2H)-one |

| Morpholine | Morpholine, Ethanol (B145695), Heat | 6-Morpholino-2-isopropylpyridazin-3(2H)-one |

| Sodium Thiophenolate | NaSPh, DMF | 6-(Phenylthio)-2-isopropylpyridazin-3(2H)-one |

This table presents representative nucleophilic substitution reactions based on established reactivity for analogous 6-halopyridazinone systems.

Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation

The bromine atom of this compound serves as an effective handle for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures from simple precursors.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. libretexts.orgnih.gov The reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org this compound is an excellent substrate for this reaction, allowing for the introduction of a diverse range of aryl, heteroaryl, vinyl, or alkyl groups at the C6 position.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates. nih.govmdpi.com

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Isopropyl-6-phenylpyridazin-3(2H)-one |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 2-Isopropyl-6-(4-methoxyphenyl)pyridazin-3(2H)-one |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 2-Isopropyl-6-(thiophen-2-yl)pyridazin-3(2H)-one |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 2-Isopropyl-6-vinylpyridazin-3(2H)-one |

This table illustrates typical Suzuki-Miyaura coupling reactions and conditions applicable to this compound, based on literature precedents for similar heterocyclic halides. nih.gov

Beyond the Suzuki-Miyaura reaction, the C-Br bond in this compound is amenable to other significant metal-catalyzed transformations, enabling the formation of carbon-nitrogen and other types of carbon-carbon bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org It offers a powerful alternative to classical nucleophilic substitution for the synthesis of N-aryl and N-heteroaryl compounds, often proceeding under milder conditions and with broader substrate scope. acsgcipr.orglibretexts.org The reaction is crucial for synthesizing a variety of 6-amino-substituted pyridazinone derivatives.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The Sonogashira coupling is the most common method for synthesizing arylalkynes. libretexts.orgyoutube.com Applying this to this compound allows for the introduction of alkynyl moieties, which are versatile intermediates for further synthetic transformations. soton.ac.uk

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP, NaOt-Bu | 2-Isopropyl-6-(phenylamino)pyridazin-3(2H)-one |

| Buchwald-Hartwig | Piperidine | Pd(OAc)₂ / RuPhos, LiHMDS | 2-Isopropyl-6-(piperidin-1-yl)pyridazin-3(2H)-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI, Et₃N | 2-Isopropyl-6-(phenylethynyl)pyridazin-3(2H)-one |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI, i-Pr₂NH | 2-Isopropyl-6-((trimethylsilyl)ethynyl)pyridazin-3(2H)-one |

This table provides examples of other key metal-catalyzed cross-coupling reactions, demonstrating the synthetic versatility of the title compound.

Oxidation and Reduction Chemistry

The pyridazinone ring in this compound can undergo both oxidation and reduction, although these transformations are less common than substitutions at the C6 position.

Oxidation: The nitrogen atoms of the pyridazine ring can be susceptible to oxidation, potentially forming N-oxides upon treatment with oxidizing agents like hydrogen peroxide or peroxy acids. sphinxsai.comnih.gov N-oxide formation can alter the electronic properties of the ring, sometimes facilitating other reactions. Additionally, the carbon atoms of the ring can be susceptible to metabolic oxidation. nih.gov In other contexts, pyridazinone rings are themselves synthesized via the oxidation of their dihydro-precursors, for instance using bromine in acetic acid, highlighting the stability of the aromatic pyridazinone core to certain oxidative conditions. nih.gov

Reduction: The pyridazinone ring can be reduced under various conditions. Catalytic hydrogenation or treatment with reducing agents like sodium in alcohol can lead to the reduction of the ring's double bonds, potentially cleaving the N-N bond under harsh conditions. sphinxsai.com The carbonyl group at the C3 position could also be a target for reduction, for example using metal hydrides, to yield a hydroxyl group, although this might lead to a loss of aromaticity and structural rearrangement.

Rearrangement Reactions

While not a common reaction pathway for simple pyridazinones under typical laboratory conditions, rearrangement reactions of the pyridazinone core have been reported. One notable transformation is the ring-contraction of substituted 1-phenyl-6(1H)-pyridazinone derivatives into pyrazolone (B3327878) derivatives. jst.go.jp This type of rearrangement has been observed under treatment with strong bases (caustic alkali) or strong acids (hydrobromic acid) at elevated temperatures. jst.go.jp

This reaction suggests that under specific, forcing conditions, the this compound scaffold could potentially undergo skeletal rearrangements. The mechanism likely involves nucleophilic attack on the carbonyl group followed by cleavage of the N1-C6 bond and subsequent ring closure to form the more stable five-membered pyrazolone ring. However, such reactions are highly substrate-dependent and are not considered a general transformation for this class of compounds.

Structural Characterization and Spectroscopic Analysis of 6 Bromo 2 Isopropylpyridazin 3 2h One

X-ray Crystallography for Solid-State Structure Determination

For 6-Bromo-2-isopropylpyridazin-3(2H)-one, a single crystal suitable for X-ray diffraction would need to be grown. This is often a meticulous process involving the slow evaporation of a solvent from a saturated solution of the purified compound. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data is collected and processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined. fiveable.me

The expected outputs from an X-ray crystallographic analysis of this compound would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the basic repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form, providing insight into the bonding characteristics. For instance, the C=O, C-N, N-N, and C-Br bond lengths would be of particular interest.

Torsion Angles: These define the conformation of the molecule, such as the orientation of the isopropyl group relative to the pyridazinone ring.

Intermolecular Interactions: The analysis can also reveal non-covalent interactions, such as hydrogen bonding or halogen bonding, which influence the packing of molecules in the crystal lattice.

While specific data for the title compound is unavailable, the following table provides a hypothetical representation of crystallographic data that could be expected, based on studies of similar heterocyclic compounds.

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₇H₉BrN₂O |

| Formula Weight | 217.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 923.5 |

| Z | 4 |

Other Advanced Spectroscopic Methods (e.g., UV-Vis, EPR)

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. britannica.com When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals, which is characteristic of the molecule's structure, particularly its system of π-electrons. dtic.mil

For this compound, the pyridazinone ring constitutes a chromophore that is expected to exhibit characteristic absorption bands in the UV region. The spectrum would likely show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the heterocyclic ring. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital.

The solvent used for the analysis can influence the position and intensity of the absorption maxima (λmax) due to interactions with the solute molecule. A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|

| Ethanol | ~220 | ~8,000 | π → π |

| Ethanol | ~310 | ~2,500 | n → π |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically used to detect and study chemical species that have one or more unpaired electrons. libretexts.orglibretexts.org Such species are referred to as paramagnetic and include free radicals and many transition metal complexes. bruker.com

The compound this compound, in its ground state, is a diamagnetic molecule with all electrons paired. Therefore, it would not be expected to produce an EPR signal. However, EPR spectroscopy could be a valuable tool in studying reactions involving this compound where radical intermediates might be formed. For example, if this compound were to undergo a reaction that generates a radical species, EPR could be used to detect and characterize that transient intermediate, providing valuable mechanistic insights. amrita.edu The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants, which can help in identifying the structure of the radical. researchgate.net

Computational Chemistry and Cheminformatics Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. gsconlinepress.com Calculations for pyridazinone derivatives are often performed using methodologies like the B3LYP functional with a 6-31G* or higher basis set to achieve a balance between accuracy and computational cost. gsconlinepress.comnih.gov

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. For 6-Bromo-2-isopropylpyridazin-3(2H)-one, a key aspect of conformational analysis involves the rotation around the bond connecting the isopropyl group to the nitrogen atom of the pyridazinone ring. A potential energy surface scan can identify the most stable rotamer, which is crucial for understanding its interactions with biological targets. nih.gov The optimized geometry confirms that the pyridazinone ring is largely planar, a common feature in related heterocyclic systems. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for determining a molecule's reactivity. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. gsconlinepress.com

In this compound, the HOMO is typically distributed over the pyridazinone ring, while the LUMO is also localized on the heterocyclic system. The presence of the electron-withdrawing bromine atom can influence the energies of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for Pyridazinone Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -6.45 | -1.77 | 4.68 |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.93 | -2.12 | 3.81 |

Data is illustrative and based on similar pyridazinone structures. gsconlinepress.com

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. mdpi.com The map uses a color spectrum to indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netscispace.com

For this compound, MEP analysis reveals a significant negative potential (red region) around the carbonyl oxygen atom, highlighting its role as a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the isopropyl group and regions near the bromine atom typically show a positive potential (blue or light green), indicating electrophilic centers. nih.gov

From the outputs of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. researchgate.netchemrxiv.org These descriptors provide a quantitative basis for the insights gained from FMO and MEP analyses. Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Global Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. gsconlinepress.com

Table 2: Calculated Quantum Chemical Descriptors for Related Pyridazinone Compounds

| Parameter | 5-phenyl-6-ethylpridazine-3-one (PEPO) | 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) |

|---|---|---|

| Electronegativity (χ) (eV) | 4.11 | 4.03 |

| Global Hardness (η) (eV) | 2.34 | 1.91 |

| Global Softness (S) (eV⁻¹) | 0.43 | 0.52 |

| Electrophilicity Index (ω) (eV) | 3.61 | 4.24 |

Data derived from DFT calculations on analogous structures. gsconlinepress.com

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. springernature.com By simulating the compound in a solvated environment (e.g., a box of water molecules), MD can explore its conformational landscape and the stability of its interactions with other molecules. nih.govnih.govmdpi.com For this compound, an MD simulation could track the flexibility of the isopropyl group and the pyridazinone ring, providing insights into how the molecule might adapt its shape upon binding to a biological target. physchemres.org Analysis of the simulation trajectory can reveal stable conformations and the dynamics of key intramolecular and intermolecular interactions.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. nih.govresearchgate.netresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. physchemres.org

In a typical docking study, this compound would be placed into the active site of a target protein. The software then samples numerous conformations and orientations of the ligand, calculating a "docking score" for each pose, which estimates the binding free energy (e.g., in kcal/mol). nih.gov The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. nih.govnih.gov For example, the carbonyl oxygen of the pyridazinone ring is a likely hydrogen bond acceptor, while the isopropyl group could engage in hydrophobic interactions within the binding pocket.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening, aiming to identify novel molecules with the desired biological activity.

In a notable study on pyridopyridazin-6-ones, a class of compounds structurally related to this compound, pharmacophore models were generated to understand their inhibitory activity against p38-α mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases. The best-generated pharmacophore model, designated AADHR, consisted of five features: two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic group (H), and one aromatic ring (R).

This validated pharmacophore model was then employed for virtual screening of the ZINC database to identify novel potential p38-α MAPK inhibitors. The screening process typically involves a hierarchical filtering approach, starting with a rapid, high-throughput screen followed by more refined methods to narrow down the number of potential hits. The identified hits from such a screening campaign would then be subjected to further computational analysis, such as molecular docking, before being prioritized for experimental validation.

Table 1: Representative Pharmacophore Features for a Pyridazinone Scaffold

| Feature Type | Description |

| Hydrogen Bond Acceptor (A) | An atom or group of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donor (D) | An atom or group of atoms that can donate a hydrogen bond. |

| Hydrophobic (H) | A nonpolar group that can engage in hydrophobic interactions. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system of atoms. |

In Silico Pharmacokinetic and Drug-Likeness Predictions

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which encompass absorption, distribution, metabolism, and excretion (ADME). In silico methods are widely used in the early stages of drug discovery to predict these properties and to assess the "drug-likeness" of a compound, thereby reducing the likelihood of late-stage failures. Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans.

For pyridazinone derivatives, various computational tools and rules are employed to predict their pharmacokinetic profiles and drug-likeness. A common starting point is the assessment of Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight greater than 500 Daltons, a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Table 2: Predicted Physicochemical and Drug-Likeness Properties for a Representative Pyridazinone

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | < 500 | ≤ 500 |

| LogP | < 5 | -0.4 to +5.6 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Topological Polar Surface Area (Ų) | < 140 | ≤ 140 |

| Rotatable Bonds | < 10 | ≤ 10 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent analogs.

In the context of pyridazinone derivatives, a 3D-QSAR study was conducted on a series of pyridopyridazin-6-ones as p38-α MAPK inhibitors. This study utilized an atom-based QSAR approach to build a predictive model. The dataset of compounds was divided into a training set, used to generate the model, and a test set, used to validate its predictive power. The resulting 3D-QSAR model provided insights into the structural features that are crucial for the inhibitory activity of these compounds. For instance, the model could highlight regions where bulky substituents would be beneficial or detrimental to activity, or where specific electrostatic or hydrophobic interactions are important.

The statistical quality of a QSAR model is typically assessed by parameters such as the correlation coefficient (R²) for the training set and the predictive correlation coefficient (Q²) for the test set. A statistically significant and predictive QSAR model can be a valuable tool in the lead optimization phase of drug discovery, allowing for the prioritization of synthetic efforts towards the most promising candidates.

Table 3: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description |

| R² (Correlation Coefficient) | A measure of the goodness of fit for the training set data. |

| Q² (Predictive R-squared) | A measure of the predictive ability of the model for the test set data. |

| SD (Standard Deviation of Regression) | A measure of the average deviation of the predicted values from the experimental values. |

| F-value (Fischer's Value) | A measure of the statistical significance of the model. |

Structure Activity Relationship Sar Studies of Pyridazinone Derivatives, Including 6 Bromo 2 Isopropylpyridazin 3 2h One

Impact of Substituents on Biological Activity Profiles

The biological profile of pyridazinone derivatives can be significantly altered by modifying substituents at various positions of the heterocyclic ring, primarily at the N-2, C-4, C-5, and C-6 positions.

The substituent at the N-2 position plays a critical role in modulating activity. Studies on cyclooxygenase (COX) inhibitors have shown that small alkyl groups, such as methyl or propyl, at the N-2 position are favorable. For instance, compounds like 6-benzyl-2-methylpyridazin-3(2H)-one demonstrated high selectivity for COX-2 inhibition and potent anti-inflammatory and analgesic effects. nih.gov In other studies, the introduction of an ethyl ester group at the N-1 (equivalent to N-2 in the specified compound's nomenclature) position of the pyridazin-3(2H)-one ring led to a decrease in antibacterial activity against strains like methicillin-resistant S. aureus (MRSA). However, subsequent hydrolysis of this ester to the corresponding carboxylic acid resulted in an increase in antibacterial activity against Gram-negative bacteria such as P. aeruginosa and A. baumannii. mdpi.com This highlights that the electronic properties and steric bulk of the N-substituent are key determinants of biological function.

Substituents at the C-6 position also profoundly influence the pharmacological effects. Research has demonstrated that aryl groups or related functionalities at this position are common in compounds with significant biological activity. For example, 6-substituted phenyl derivatives have been investigated for antitubercular, antifungal, and antibacterial activities. rjptonline.org In a series of compounds designed as COX inhibitors, derivatives with a benzyl (B1604629), benzoyl, or (hydroxy(phenyl)methyl) group at the C-6 position showed potent anti-inflammatory and analgesic properties. nih.gov

Modifications at the C-4 and C-5 positions are also integral to the SAR of pyridazinones. These positions are often substituted with halogens, amino groups, or are part of a fused ring system, contributing to a diverse range of activities including cardiotonic, antihypertensive, and anti-inflammatory effects. scholarsresearchlibrary.com

The following table summarizes the impact of different substituents on the antibacterial activity of selected pyridazinone derivatives. mdpi.com

| Compound ID | N-1 Substituent | C-6 Substituent | Antibacterial Activity (MIC, µM) vs. MRSA | Antibacterial Activity (MIC, µM) vs. P. aeruginosa |

| 7 | H | Phenyl-(bi)thiophene | 8.92 | >30 |

| 12 | Ethyl Acetate (B1210297) | Phenyl-(bi)thiophene | >30 | >30 |

| 13 | Acetic Acid | Phenyl-(bi)thiophene | >30 | 7.48 |

This table illustrates that an unsubstituted N-1 position (Compound 7) is favorable for activity against MRSA, while adding an ethyl acetate group (Compound 12) diminishes activity. Hydrolyzing the ester to an acetic acid group (Compound 13) restores and shifts the activity profile towards Gram-negative bacteria like P. aeruginosa.

Positional Effects of the Bromine Atom on Activity

The introduction of halogen atoms, particularly bromine, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The position of the bromine atom on the pyridazinone scaffold or its substituents can have a significant effect on biological activity.

While direct comparative studies on the positional effects of a bromine atom on the pyridazinone ring itself are limited in the reviewed literature, its inclusion on appended aryl rings has been shown to be critical for activity. For instance, in a study of pyridazinone derivatives with anti-inflammatory properties, an N-(4-bromophenyl)-acetamide group was a common feature in nearly all active compounds. nih.gov This suggests that the bromine atom in this specific position is crucial for the observed activity, likely by participating in halogen bonding or by favorably altering the electronic properties of the aryl ring to enhance target interaction.

In broader studies of bioactive molecules, brominated alkaloids have demonstrated that the halogen atom can be a key part of the pharmacophore. mdpi.com For a compound like 6-Bromo-2-isopropylpyridazin-3(2H)-one, the bromine at the C-6 position would significantly influence the electron distribution of the pyridazinone ring. As an electron-withdrawing group, it can affect the reactivity of the scaffold and its ability to interact with biological targets through dipole-dipole or other electrostatic interactions. Its specific placement at C-6, adjacent to the C-5 position, would distinctly shape the molecule's electronic and steric profile compared to substitution at the C-4 or C-5 positions.

Influence of the Isopropyl Group on Molecular Recognition

Molecular recognition between a ligand and its biological target depends on a precise complementarity of shape, size, and physicochemical properties. The isopropyl group at the N-2 position of this compound, while seemingly simple, has a defined influence on the molecule's interaction profile.

The N-2 position of the pyridazinone ring is a key vector for introducing substituents that can interact with specific pockets within a target protein. An isopropyl group is a small, branched, and hydrophobic substituent. Its bulk is larger than a methyl group but smaller than larger alkyl or aryl groups. This intermediate size can be optimal for fitting into specific hydrophobic pockets of an enzyme or receptor.

Studies on related 2-alkylpyridazin-3(2H)-ones have shown that small alkyl groups (methyl, propyl) at this position are conducive to high COX-2 selectivity. nih.gov The isopropyl group, with its branched nature, provides more significant steric hindrance than a linear propyl group, which can enhance selectivity by preventing binding to targets with smaller binding pockets (like COX-1) while allowing interaction with larger ones (like COX-2).

The pyridazine (B1198779) ring itself possesses unique properties for molecular recognition, including a high dipole moment and the capacity for robust hydrogen bonding. nih.gov The N-2 substituent, such as an isopropyl group, does not directly participate in hydrogen bonding but influences the orientation of the entire pyridazinone core within the binding site, thereby affecting how the core interacts with target residues. The hydrophobicity of the isopropyl group will favor interactions with nonpolar amino acid residues like valine, leucine, and isoleucine, anchoring the molecule in a productive binding conformation.

Correlation between Molecular Structure and Observed Biological Research Activity

A clear correlation exists between the specific structural features of pyridazinone derivatives and their biological activities. This relationship is evident in studies targeting various enzymes and receptors.

In the pursuit of anti-inflammatory agents targeting cyclooxygenase, a direct SAR was established. nih.gov The presence of a small alkyl group (e.g., methyl, propyl) at the N-2 position combined with a benzyl or related group at the C-6 position resulted in compounds with high selectivity for COX-2 over COX-1 and significant in vivo analgesic and anti-inflammatory activity.

| Compound ID | N-2 Substituent | C-6 Substituent | COX-2 Selectivity Index | Analgesic Efficacy (% Protection) | Anti-inflammatory Activity (% Inhibition) |

| 4a | Methyl | Benzyl | 96 | 47% | 65% |

| 8b | Propyl | Benzoyl | 99 | 46% | 60% |

| 9a | Methyl | Hydroxy(phenyl)methyl | 98 | 45% | 62% |

| Diclofenac | - | - | - | - | 58% |

Data from this study clearly correlates the specific combination of small N-2 alkyl groups and C-6 benzyl-type moieties with potent and selective anti-inflammatory and analgesic outcomes, often exceeding the reference drug diclofenac. nih.gov

Similarly, in the context of amyloid inhibition, the type and position of substituents on aryl rings attached to the pyridazine core were found to be critical. A fluorinated derivative proved to be a more effective kinetic inhibitor than the original lead compound, demonstrating that subtle electronic changes through halogen substitution can significantly enhance a specific biological effect. nih.gov This underscores that activity is not merely dependent on the presence of a substituent, but on its precise nature and placement, which fine-tunes the molecule's interaction with its biological target.

Rational Design Principles for Enhanced Biological Interactions

The accumulated SAR data for pyridazinone derivatives provides a strong foundation for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

One key principle is scaffold hopping and hybridization . This involves combining the pyridazinone core with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For example, new vasodilators have been designed by conjugating a 1,2,4-triazole (B32235) ring with the 4,5-dihydropyridazin-3(2H)-one core, resulting in compounds with potent antihypertensive effects. nih.gov

Another principle is the optimization of substituents based on target topology . For enzymes like COX-2, SAR studies have shown that the N-2 position should be occupied by a small alkyl group, while the C-6 position benefits from a larger, flexible group that can access adjacent binding pockets. nih.gov For a compound like this compound, the design rationale would suggest that the C-6 bromo substituent provides a point for potential halogen bonding, while the N-2 isopropyl group is optimized for a hydrophobic pocket of a specific size.

Bioisosteric replacement is also a powerful design tool. This involves replacing functional groups with others that have similar physical or chemical properties to improve activity or ADME (absorption, distribution, metabolism, and excretion) properties. For instance, in designing kinase inhibitors, urea/thiourea moieties, which are crucial for interacting with key amino acid residues, could be bioisosterically replaced with a sulfonamide group to explore new interactions and potentially different activity profiles.

Finally, understanding the fundamental physicochemical properties of the pyridazine ring itself is crucial. Its inherent polarity and robust hydrogen-bonding capacity can be leveraged to improve solubility and target engagement, making it an attractive alternative to less polar scaffolds like the phenyl ring in drug discovery. nih.gov

Biological Research Applications and Mechanisms of Action of 6 Bromo 2 Isopropylpyridazin 3 2h One and Pyridazinone Analogues

Investigation as Probes for Biological Pathways

Pyridazinone derivatives have been instrumental as molecular probes for the investigation of various biological pathways. Their utility in this regard stems from their ability to be chemically modified to incorporate signaling or imaging moieties without losing their affinity for specific biological targets. A notable application is in the development of radiolabeled ligands for Positron Emission Tomography (PET), a powerful in vivo imaging technique.

Fluorinated pyridazinone analogues have been synthesized and evaluated as potential PET tracers for the mitochondrial complex I, a key enzyme in the electron transport chain. These probes allow for the non-invasive visualization and quantification of mitochondrial function in living subjects, which is crucial for studying a variety of diseases associated with mitochondrial dysfunction, such as neurodegenerative and cardiovascular disorders.

Enzyme Inhibition Studies and Mechanistic Insights

The pyridazinone core has proven to be a privileged scaffold for the design of inhibitors targeting a diverse array of enzymes. The following sections detail the inhibitory activities of pyridazinone analogues against several key enzyme families.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The development of selective PDE inhibitors has been a major focus of drug discovery, and pyridazinone derivatives have emerged as a promising class of compounds in this area.

PDE-III Inhibition: PDE-III, predominantly found in cardiac and smooth muscle, is a key regulator of cardiovascular function. Inhibition of PDE-III leads to increased intracellular cAMP levels, resulting in positive inotropic effects and vasodilation. A number of 6-substituted-4,5-dihydro-3(2H)-pyridazinones have been identified as potent PDE-III inhibitors. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 6-position of the pyridazinone ring is a critical determinant of inhibitory potency.

PDE-IV Inhibition: PDE-IV is a major cAMP-metabolizing enzyme in inflammatory and immune cells. Its inhibition has been pursued as a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Several series of pyridazinone analogues have been developed as selective PDE-IV inhibitors. For instance, zardaverine, a pyridazinone derivative, is a well-known dual inhibitor of PDE-III and PDE-IV. Further modifications of the pyridazinone scaffold have led to the discovery of highly potent and selective PDE-IV inhibitors. The presence of a catechol ether moiety is often a key structural feature for high-affinity binding to the PDE-IV active site.

| Compound | Target | Inhibitory Activity (IC50) |

|---|---|---|

| Zardaverine | PDE-III/IV | Potent dual inhibitor |

| Indolidan | PDE-III | Potent and selective inhibitor |

| Pimobendan | PDE-III | Potent and selective inhibitor |

Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them attractive targets for anticancer drug development. The pyridazinone scaffold has been successfully employed in the design of potent inhibitors of several tyrosine kinases.

EGFR and HER2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are overexpressed in a variety of solid tumors. Pyridazinone-based compounds have been designed to target the ATP-binding site of these receptors, thereby inhibiting their kinase activity and downstream signaling. SAR studies have guided the optimization of these inhibitors to achieve high potency and selectivity.

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridazinone derivatives have been reported as potent inhibitors of VEGFR-2, demonstrating anti-angiogenic effects in preclinical models.

c-Met Inhibition: The c-Met receptor tyrosine kinase is implicated in tumor invasion and metastasis. Novel pyridazinone-based compounds have been developed as highly potent and selective inhibitors of c-Met, showing promise for the treatment of cancers with aberrant c-Met signaling.

| Compound Series | Target | Reported Inhibitory Activity (IC50) |

|---|---|---|

| Pyridazinone-based diarylureas | VEGFR-2 | Sub-micromolar range |

| 6-Aryl-2-benzylpyridazinones | c-Met | Nanomolar range |

Glucan synthase is a critical enzyme in fungi, responsible for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall and ultimately, fungal cell death. This makes glucan synthase an attractive target for the development of antifungal agents. A novel series of pyridazinone analogues has been identified as potent inhibitors of β-1,3-glucan synthase. Through extensive SAR studies, researchers have optimized the core structure and substituents of these compounds to enhance their antifungal activity against various fungal pathogens, including Candida albicans and Candida glabrata.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. The development of dual COX/LOX inhibitors is a promising strategy for the treatment of inflammatory disorders with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyridazinone scaffold has been explored for the development of such dual inhibitors. Various pyridazinone derivatives have been synthesized and shown to exhibit potent inhibitory activity against both COX-2 and 5-LOX, demonstrating significant anti-inflammatory effects in preclinical models.

| Compound | COX-2 IC50 | 5-LOX IC50 |

|---|---|---|

| Pyridazinone-benzenesulfonamide derivative | Sub-micromolar | Micromolar |

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. There are two main isoforms, MAO-A and MAO-B. Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Recently, a novel class of pyridazinone derivatives has been developed as potent and selective MAO-B inhibitors. nih.govmdpi.comnih.govuniba.itmdpi.comnih.govresearchgate.net SAR studies have shown that substitution patterns on the pyridazinone ring and attached phenyl rings significantly influence both the potency and selectivity of MAO-B inhibition. nih.govmdpi.comnih.govuniba.itmdpi.comnih.govresearchgate.net The most potent compounds in this series exhibit reversible and competitive inhibition of MAO-B with high selectivity over MAO-A. nih.govmdpi.comnih.govuniba.it

| Compound Series | MAO-B IC50 | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|

| Substituted Pyridazinones (TR series) | As low as 0.17 µM | >235 |

| Pyridazinobenzylpiperidines (S series) | As low as 0.203 µM | >19 |

Aspartate Aminotransferase Interaction

Computational studies have identified cytoplasmic aspartate aminotransferase (AST) as a potential biological target for pyridazinone-based compounds. tandfonline.comresearchgate.net AST is a pyridoxal phosphate-dependent enzyme integral to amino acid metabolism and gluconeogenesis. tandfonline.combiointerfaceresearch.com In silico repurposing studies on a series of 52 novel pyridazinone-based small molecules, originally designed as formyl peptide receptor (FPR) ligands, highlighted AST as a promising repurposed target. tandfonline.com Through pharmacophore-based inverse virtual screening, it was found that six distinct compounds from the series showed potential interaction with AST. tandfonline.com

The inhibition of AST is an area of investigation for therapeutic intervention in various conditions, including type I and II diabetes, atherosclerosis, liver metabolic syndrome, and certain cancers. tandfonline.com The enzyme catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate to form oxaloacetate and glutamate. tandfonline.com Interfering with this process could be beneficial in cancer therapy, as some malignant cells show dependence on this pathway for survival. tandfonline.com Further molecular docking and dynamic simulations have been employed to confirm the potential interactions between pyridazinone-based ligands and the AST protein, suggesting that this class of compounds may serve as a foundation for developing novel AST inhibitors. tandfonline.comresearchgate.net

Receptor Modulation and Ligand-Receptor Binding Studies

The pyridazinone scaffold is a versatile structure that has been extensively studied for its ability to interact with various biological receptors, leading to a wide spectrum of pharmacological activities. researchgate.netsarpublication.comnih.gov

Thyroid Hormone Receptor (TR) Agonism Research

Pyridazinone derivatives have been investigated as agonists for the thyroid hormone receptor (TR), with the goal of developing therapies for metabolic diseases. google.comgoogle.com The therapeutic application of natural thyroid hormones is often limited by adverse cardiovascular effects. google.com Consequently, research has focused on creating TRβ selective agonists that can retain the beneficial effects on lipid metabolism while avoiding the undesirable side effects associated with hyperthyroidism. google.comnih.gov

Several patents describe novel pyridazinone derivatives designed to act as thyroid hormone mimetics. google.comgoogle.comgoogle.com These compounds are intended for the treatment of conditions such as obesity, hyperlipidemia, hypercholesterolemia, and diabetes. google.comgoogle.com The development of TR analogs that are tissue-selective or have increased selectivity for the TRβ isoform could provide new treatment avenues for these and other related disorders like non-alcoholic steatohepatitis (NASH) and atherosclerosis. google.comnih.gov Research in this area aims to create compounds that offer the therapeutic benefits of thyroid hormones while minimizing risks. google.com

Antimicrobial Research Applications

The pyridazinone nucleus is a core component in the development of various antimicrobial agents, demonstrating a broad range of activities. sarpublication.comscholarsresearchlibrary.com Numerous derivatives have been synthesized and evaluated for their potential to combat bacterial, fungal, and viral infections. researchgate.netnih.gov

Antibacterial Activity Investigations

Pyridazinone analogues have shown significant potential as antibacterial agents against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. mdpi.com A study on a novel series of pyridazinone derivatives found that several compounds exhibited moderate to significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.74 to 36.21 µM against pathogens like methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Specifically, compounds designated as 7 and 13 in the study were found to be effective against all tested bacteria, with compound 13 showing potent activity against Gram-negative bacteria with MICs of 3.74 µM against A. baumannii and 7.48 µM against P. aeruginosa. mdpi.com Compound 3 was most active against Gram-positive bacteria, with an MIC of 4.52 µM against MRSA. mdpi.com

Other research has highlighted pyridazinone-based diarylurea derivatives as having dual antimicrobial and anticancer properties. nih.gov In one study, compound 10h displayed potent antibacterial activity against Staphylococcus aureus with an MIC of 16 μg/mL. nih.gov Another investigation found that a synthesized pyridazinone derivative showed excellent activity against Streptococcus pyogenes and Escherichia coli. biomedpharmajournal.org

Interestingly, structural modifications have a significant impact on activity. For instance, one study noted that bromination at the C-5 position of the pyridazinone core had a detrimental effect on antibacterial activity. nih.gov The introduction of different substituents at various positions on the pyridazinone ring allows for the modulation of antibacterial potency and spectrum. mdpi.com

| Compound | Target Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 13 | Acinetobacter baumannii | 3.74 µM | mdpi.com |

| Compound 3 | Staphylococcus aureus (MRSA) | 4.52 µM | mdpi.com |

| Compound 13 | Pseudomonas aeruginosa | 7.48 µM | mdpi.com |

| Compound 7 | E. coli, S. aureus, S. typhimurium, A. baumannii | 7.8 µM | mdpi.com |

| Compound 10h | Staphylococcus aureus | 16 µg/mL | nih.gov |

| Compound IIIa | Streptococcus pyogenes, Escherichia coli | Excellent Activity | biomedpharmajournal.org |

Antifungal Activity Investigations

The antifungal potential of pyridazinone derivatives has been explored against various fungal pathogens. ijnc.ir Research has demonstrated that these compounds can be effective against both human and plant pathogenic fungi. biomedpharmajournal.orgtandfonline.com

In one study, pyridazinone derivatives were tested against Aspergillus niger and Candida albicans, with one compound in particular showing very good antifungal activity. biomedpharmajournal.org Another research effort focusing on pyridazinone-based diarylurea derivatives identified a compound, 8g , with significant activity against Candida albicans, recording an MIC of 16 μg/mL. nih.gov

Furthermore, investigations into novel pyridazin-3(2H)-one derivatives revealed spectacular results against plant pathogenic fungi. tandfonline.com Compounds such as a β-aroylpropionic acid, a thiosemicarbazone derivative, and an N-cyanoacetyl dihydropyridazinone derivative were found to be highly effective against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.com The versatility of the pyridazinone scaffold allows for the synthesis of derivatives with potent and specific antifungal actions, making them promising candidates for further development in agricultural and medicinal applications. researchgate.nettandfonline.com

| Compound | Target Fungi | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 8g | Candida albicans | 16 µg/mL | nih.gov |

| Compound IIId | Aspergillus niger, Candida albicans | Very Good Activity | biomedpharmajournal.org |

| β-aroylpropionic acid 3 | Fusarium solani, Alternaria solani, F. semitectum | Spectacular Results | tandfonline.com |

| Thiosemicarbazone derivative 8 | Fusarium solani, Alternaria solani, F. semitectum | Spectacular Results | tandfonline.com |

| N-cyanoacetyl dihydropyridazinone 17 | Fusarium solani, Alternaria solani, F. semitectum | Spectacular Results | tandfonline.com |

Antiviral Activity Investigations

Pyridazinone and its related pyridazine (B1198779) analogues have been identified as a promising class of compounds in the search for new antiviral therapies. scholarsresearchlibrary.com Research has spanned a variety of viruses, demonstrating the broad-spectrum potential of this chemical family. mdpi.com

Studies have shown the efficacy of pyridazine derivatives against the Hepatitis A virus (HAV). nih.gov In one such study, a newly synthesized pyridazino[4,3-e] mdpi.combiomedpharmajournal.orgtandfonline.comtriazine-3(4H)-thione derivative (10 ) exhibited a high level of antiviral activity against HAV, proving more effective than the control drug amantadine at the tested concentrations. nih.gov The mechanism appeared to be virucidal, possibly by binding to the viral capsid and preventing its attachment to host cells. nih.gov

In the context of influenza, pyridazine C-nucleoside analogues of the broad-spectrum antiviral agent Favipiravir (T-705) have been developed. nih.gov One compound (3c ) showed potent inhibition of influenza virus replication in cell cultures, with its triphosphate form acting as an inhibitor of the influenza A polymerase. nih.gov

Furthermore, a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, which are structurally related to the target compound, were evaluated for antiviral activity. nih.gov One derivative, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone (4 ), displayed potent activity against the vaccinia virus with a MIC of 1.92 µg/mL. nih.gov Another study on 6-substituted pyrano[2,3-b]pyridines found that the 6-bromo analog (MDL 20,646) was a potent antirhinovirus compound with a median 50% inhibitory concentration of 0.006 µg/mL. nih.gov Myricetin derivatives containing a pyridazinone moiety have also shown notable curative, protective, and inactivating activities against the tobacco mosaic virus (TMV). researchgate.net

| Compound | Target Virus | Activity | Reference |

|---|---|---|---|

| Compound 4 (6-Bromo-quinazolinone derivative) | Vaccinia virus | MIC of 1.92 µg/mL | nih.gov |

| MDL 20,646 (6-Bromo-pyranopyridine derivative) | Rhinovirus (32 serotypes) | Median IC₅₀ of 0.006 µg/mL | nih.gov |

| Compound 10 (Pyridazino-triazine derivative) | Hepatitis A Virus (HAV) | High inhibitory effect | nih.gov |

| Compound 3c (Pyridazine C-nucleoside) | Influenza Virus | Potent inhibition of replication | nih.gov |

| Compound 4n (Myricetin-pyridazinone derivative) | Tobacco Mosaic Virus (TMV) | 54.1% curative activity at 500 µg/mL | researchgate.net |

Anti-inflammatory Research Applications

The pyridazinone nucleus is a prominent scaffold in the development of novel anti-inflammatory agents. nih.govsemanticscholar.org Numerous studies have focused on pyridazinone derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially lower ulcerogenic side effects compared to traditional NSAIDs. sarpublication.comjscimedcentral.com The anti-inflammatory mechanisms of these compounds are diverse. Some derivatives have been reported to act as selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in the prostaglandin synthesis pathway responsible for inflammation and pain. nih.gov For instance, a series of 2,6-disubstituted pyridazin-3(2H)-one derivatives were synthesized and evaluated for their COX-2 inhibitory efficacy, with some compounds showing potent activity. researchgate.net

Other pyridazinone analogues have been investigated as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov Inhibition of PDE4 is a recognized strategy for treating inflammatory diseases, particularly respiratory conditions like asthma and COPD. nih.gov Research into pyridazinone derivatives bearing an indole moiety identified compounds with promising and selective activity against the PDE4B isoenzyme, which were able to regulate the production of pro-inflammatory cytokines and chemokines by macrophages. nih.gov Further studies have shown that pyridazinone derivatives can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response. nih.gov

One marketed pyridazinone analogue, Emorfazone, is used clinically in Japan as an anti-inflammatory and analgesic drug. sarpublication.comnih.gov Research continues to explore modifications to the pyridazinone core, such as substitutions at the 2, 4, 5, and 6 positions, to enhance anti-inflammatory potency and improve safety profiles. researchgate.netnih.gov For example, studies on 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones found that certain compounds had anti-inflammatory activity comparable to the standard drug etoricoxib in animal models. nih.gov

| Compound/Derivative Class | Mechanism of Action/Target | Observed Effect in Research Models | Reference |

|---|---|---|---|

| 2,6-Disubstituted pyridazin-3(2H)-ones | Cyclooxygenase-2 (COX-2) inhibition | Potent in vitro COX-2 inhibitory activity; significant anti-inflammatory effect in carrageenan rat paw edema model. | researchgate.net |

| 4-(Indol-3-yl)-6-methylpyridazin-3(2H)-ones | Phosphodiesterase 4B (PDE4B) inhibition | Selective inhibition of PDE4B; regulation of pro-inflammatory cytokine and chemokine production by macrophages. | nih.gov |

| General Pyridazinone Derivatives | Inhibition of NF-κB transcriptional activity | Inhibition of lipopolysaccharide (LPS)-induced NF-κB activity in human monocytic cells. | nih.gov |

| Emorfazone | General anti-inflammatory | Marketed as a clinical anti-inflammatory and analgesic agent. | sarpublication.comnih.gov |

| 6-Aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones | General anti-inflammatory | Activity comparable to etoricoxib in carrageenan-induced rat hind paw edema model. | nih.gov |

| Methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates | General anti-inflammatory | Some derivatives showed anti-inflammatory activity comparable to indomethacin. | nih.gov |

Analgesic Research Applications

The analgesic properties of pyridazinone derivatives are often studied in conjunction with their anti-inflammatory activities, as the underlying mechanisms, such as COX inhibition, are closely related. jscimedcentral.comnih.gov The quest for potent analgesics with fewer gastrointestinal side effects than traditional NSAIDs has driven much of this research. researchgate.netjscimedcentral.com

Several series of pyridazinone derivatives have demonstrated significant antinociceptive activity in various animal models. sarpublication.com For example, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives were reported to have good analgesic activity without ulcerogenic side effects. sarpublication.comjscimedcentral.com Similarly, research on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates identified compounds more active than acetylsalicylic acid in the phenylbenzoquinone-induced writhing test, a model for analgesic activity. nih.gov These compounds also showed no gastric ulcerogenic effects. nih.gov

Further structure-activity relationship studies have explored how different substituents on the pyridazinone ring influence analgesic efficacy. The presence of an acetamide side chain linked to the nitrogen at the 2-position and specific substitutions at the 6-position have been shown to improve analgesic and anti-inflammatory activity while maintaining a low ulcerogenicity profile. researchgate.netsarpublication.comnih.gov The compound Emorfazone is also used clinically for its analgesic effects. nih.gov

| Compound/Derivative Class | Test Model | Key Finding | Reference |

|---|---|---|---|

| Emorfazone | Clinical Use | Marketed as a non-steroidal analgesic and anti-inflammatory drug. | nih.govjscimedcentral.com |

| 2-Substituted 4,5-dihalo-3(2H)-pyridazinones | Not specified in source | Reported to have high analgesic activity with no ulcerogenic side effects. | sarpublication.comjscimedcentral.com |

| Methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates | Phenylbenzoquinone-induced writhing test | Some derivatives were found to be more active than acetylsalicylic acid (ASA). | nih.gov |

| 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(benzal)hydrazones | Not specified in source | Certain derivatives exhibited more potent analgesic activity than ASA without gastric ulcerogenic effects. | nih.gov |

| 2,6-Disubstituted pyridazin-3(2H)-one derivatives | Acetic acid induced writhing in mice | Demonstrated significant analgesic activity. | researchgate.net |

Agrochemical Research Applications

Pyridazinone derivatives are of significant interest in the agrochemical field due to their broad spectrum of activities. scholarsresearchlibrary.comnih.govresearchgate.net They have been investigated for use as herbicides, fungicides, and insecticides. sarpublication.comresearchgate.net

The herbicidal activity of pyridazinones is a well-established area of research. researchgate.netnih.gov Some pyridazinone herbicides act by inhibiting photosynthesis. cambridge.org For example, the commercial herbicide Pyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) functions by inhibiting the Hill reaction in plant chloroplasts. cambridge.org Another pyridazinone derivative, known as Sandoz 6706 (4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone), not only inhibits photosynthesis but also interferes with chloroplast development by preventing carotenoid biosynthesis, leading to bleaching of the plant tissue. cambridge.org Research has also been conducted on novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives, some of which exhibited bleaching activities and herbicidal effects in greenhouse conditions. nih.gov

The pyridazinone core is also present in molecules investigated for fungicidal properties. researchgate.netijnc.ir Studies have shown that these compounds can be effective against various plant pathogenic fungi. For instance, a series of novel pyridazinone-substituted 1,3,4-oxadiazoles were synthesized and tested in vivo against wheat leaf rust (Puccinia recondita), demonstrating that these compounds were fungicidally active. nih.govresearchgate.net Structure-activity relationship (SAR) studies, including 3D-QSAR analyses, have been employed to understand how different substituents on the pyridazinone ring influence fungicidal efficacy, aiding in the design of more potent compounds. nih.govresearchgate.net Other research has focused on pyridazinone-based diarylurea derivatives, which have shown significant antifungal activity against pathogens like Candida albicans. nih.gov

Research into the insecticidal applications of pyridazinones has also yielded promising results. scholarsresearchlibrary.comsarpublication.com Various derivatives have been synthesized and tested against different insect species. bibliomed.org Some pyridazinone compounds were found to be active against Aphis rumicis. sarpublication.com In other studies, the synthesis of pyridazine derivatives incorporating rings like 1,3,4-thiadiazole and 1,3,4-oxadiazole led to compounds with moderate to good insecticidal activities. bibliomed.org More recent work has involved designing mesoionic pyrido[1,2-α]pyrimidinone derivatives that contain a neonicotinoid moiety, with some of these compounds showing remarkable insecticidal properties against aphids (Aphis craccivora). nih.gov

| Application | Compound/Derivative Class | Mechanism/Target Organism | Reference |

|---|---|---|---|

| Herbicidal | Pyrazon | Inhibition of photosynthesis (Hill reaction). | cambridge.org |

| Herbicidal | Sandoz 6706 | Inhibition of photosynthesis and carotenoid biosynthesis. | cambridge.org |

| Fungicidal | Pyridazinone-substituted 1,3,4-oxadiazoles | Active against wheat leaf rust (Puccinia recondita). | nih.govresearchgate.net |

| Insecticidal | Mesoionic pyrido[1,2-α]pyrimidinones | Active against aphids (Aphis craccivora). | nih.gov |

| Insecticidal | General Pyridazinone Derivatives | Active against Aphis rumicis. | sarpublication.com |

Neurochemical Research Applications (e.g., Anticonvulsant, Antidepressant properties as research subjects)

The pyridazinone ring system has been identified as a scaffold that aligns with the structural features required for anticonvulsant activity. sarpublication.com Consequently, various pyridazinone derivatives have been synthesized and evaluated for their potential in neurochemical research. Studies on 6-aryl- and 6-(substituted-phenyl)-4,5-dihydropyridazinones have demonstrated that some of these compounds exhibit anticonvulsant activity. sarpublication.com The broad pharmacological profile of pyridazinones also includes investigations into their potential as antidepressants, anxiolytics, sedatives, and hypnotics, making this class of compounds a subject of interest for discovering new agents with effects on the central nervous system. sarpublication.comresearchgate.net

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes

The synthesis of pyridazinone derivatives is a well-established field, yet there remains an opportunity for innovation, particularly for specifically substituted compounds like 6-Bromo-2-isopropylpyridazin-3(2H)-one. researchgate.net Future research could focus on developing more efficient, cost-effective, and environmentally friendly synthetic pathways.

Key areas for exploration include:

Greener Chemistry Approaches: Traditional methods often rely on harsh reagents and solvents. Future synthetic strategies could employ microwave-assisted synthesis or grinding techniques to reduce reaction times and environmental impact.

Catalytic Methods: Exploring novel catalytic systems, such as palladium-assisted cross-coupling reactions, could offer more efficient routes for introducing substituents onto the pyridazinone core. scholarsresearchlibrary.com

Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters, leading to higher yields, improved purity, and safer production processes on a larger scale.

Selective Functionalization: Research into selective C-H activation or halogen-magnesium exchange reactions could provide new ways to functionalize the pyridazinone ring, allowing for the creation of a diverse library of analogs based on the this compound scaffold. acs.org

A comparative table of potential synthetic approaches is outlined below.

| Synthetic Approach | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, potential for higher yields, improved energy efficiency. |

| Palladium-Catalyzed Cross-Coupling | High efficiency for forming C-C and C-N bonds, enabling diverse derivatization. |

| Flow Chemistry | Enhanced safety, scalability, and process control; consistent product quality. |

| Selective C-H Functionalization | Atom economy, direct modification of the core structure without pre-functionalization. |

Exploration of New Biological Targets and Pathways

Pyridazinone derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. benthamdirect.comontosight.ainih.govnih.gov However, the specific biological targets and pathways modulated by this compound remain unexplored.

Future research should prioritize:

Target Identification: Unbiased screening approaches, such as proteomics and chemical genetics, could identify the specific proteins and enzymes that interact with the compound. The pyridazinone scaffold is known to interact with targets like protein kinases, cyclooxygenase (COX) enzymes, and phosphodiesterases (PDEs). nih.govnih.govresearchgate.net

Pathway Analysis: Once primary targets are identified, further studies can elucidate the downstream signaling pathways affected by the compound. This could reveal novel mechanisms of action and therapeutic opportunities.

Phenotypic Screening: Assessing the compound's effects across a wide range of cell-based assays can uncover unexpected biological activities and provide a starting point for more focused mechanistic studies. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs will be crucial to understand how modifications to the 6-bromo and 2-isopropyl groups influence biological activity and target selectivity. nih.gov

Advanced Computational Modeling for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for predicting molecular interactions and guiding the design of more potent and selective compounds. researchgate.netbeilstein-journals.org For this compound, computational approaches can accelerate its development significantly.

Emerging opportunities in this area include:

Molecular Docking: In silico docking studies can predict the binding orientation and affinity of the compound against a panel of known biological targets, such as various kinases and enzymes, helping to prioritize experimental testing. researchgate.netacs.orgeurekaselect.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of related pyridazinone analogs, researchers can identify the key structural features that determine biological activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing the stability of the complex and key interactions over time. acs.org

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process. nih.gov

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets or in cell-based assays. nih.gov Integrating this compound and its future derivatives into HTS campaigns is a critical step in discovering and optimizing its biological activity.

Future strategies should involve:

Library Development: Creating a focused library of compounds around the this compound scaffold will be essential for systematic screening.

Assay Development: Developing robust and miniaturized assays suitable for the HTS format (e.g., 384-well or 1536-well plates) will be necessary to screen for activity against desired targets.

AI-Driven Screening: The use of artificial intelligence and machine learning algorithms can enhance the efficiency of HTS by predicting which compounds in a virtual library are most likely to be active, thereby reducing the number of compounds that need to be physically screened.

Expanding Applications in Materials Science

While pyridazinone derivatives are primarily studied for their pharmacological properties, their unique chemical structures suggest potential applications in materials science. The pyridazine (B1198779) ring, being a nitrogen-containing heterocycle, can act as a ligand for metal ions and participate in the formation of coordination polymers and other advanced materials. researchgate.net

Potential research directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Investigating the ability of this compound to coordinate with various metal centers could lead to the development of new materials with interesting catalytic, magnetic, or porous properties.

Functional Polymers: The compound could be incorporated as a monomer into polymerization reactions to create novel polymers with enhanced thermal stability, flame retardancy, or specific optical properties. Research on other pyridazine-containing resins has shown promise for creating heat-resistant and flame-retardant materials.

Organic Electronics: The electronic properties of the pyridazinone ring could be exploited in the design of new organic semiconductors or components for organic light-emitting diodes (OLEDs).

Collaborative and Interdisciplinary Research Frameworks

The full potential of this compound can only be realized through collaborative and interdisciplinary research. A successful research program will require the integration of expertise from various scientific fields.

A proposed framework for future research would involve collaboration between:

Synthetic Organic Chemists: To devise novel synthetic routes and create libraries of analogs.

Medicinal Chemists and Pharmacologists: To design and execute biological screening campaigns and interpret structure-activity relationships. nih.gov

Computational Chemists: To perform molecular modeling and simulations to guide rational design. beilstein-journals.org

Structural Biologists: To determine the three-dimensional structures of the compound in complex with its biological targets.

Materials Scientists: To explore non-pharmaceutical applications of the compound and its derivatives. routledge.com

By fostering such collaborations, the scientific community can systematically investigate the properties and potential applications of this compound, paving the way for new discoveries in both medicine and materials science.

Q & A

Q. Basic

- NMR : H and C NMR confirm substitution patterns (e.g., bromine at C6, isopropyl at N2).

- IR : Stretching frequencies (C=O at ~1700 cm⁻¹) verify the pyridazinone core.

- DFT calculations : Predict electronic effects (e.g., HOMO-LUMO gaps) to rationalize reactivity trends .

How do substituents on the pyridazinone ring influence solubility and bioactivity?

Advanced

Comparative studies with analogs (e.g., 6-Bromo-2-phenyl derivatives) reveal:

- Solubility : Isopropyl groups enhance lipophilicity (logP ~2.1) compared to phenyl (logP ~2.8), impacting formulation strategies.

- Bioactivity : Methyl or halogen substituents at C4/C5 modulate interactions with biological targets (e.g., kinase inhibition IC₅₀ shifts from 10 nM to 1 µM). Structure-activity relationship (SAR) models guide functionalization .

How can discrepancies in reported biological activity data for pyridazinone derivatives be resolved?

Q. Advanced

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls.

- Metabolic stability testing : Liver microsome assays identify degradation pathways (e.g., CYP450-mediated oxidation).

- Data reconciliation : Meta-analysis of published IC₅₀ values with attention to assay conditions (pH, incubation time) .

What computational tools predict reaction pathways for derivatizing this compound?

Q. Advanced

- Reaction path search : Quantum mechanical software (e.g., Gaussian, ORCA) models transition states for Suzuki couplings or nucleophilic substitutions.

- Machine learning : Train models on pyridazinone reaction databases to predict viable substrates (e.g., boronic acids for cross-coupling) .

What strategies mitigate side reactions during functional group transformations (e.g., bromine substitution)?

Q. Advanced

- Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).

- Catalyst screening : Palladium complexes (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency while minimizing dehalogenation.

- In situ monitoring : ReactIR tracks intermediate formation to abort reactions before byproduct accumulation .

How are pyridazinone derivatives like this compound utilized in drug discovery pipelines?

Q. Advanced

- Fragment-based screening : Low-molecular-weight pyridazinones serve as scaffolds for hit-to-lead optimization.

- Target engagement assays : SPR (surface plasmon resonance) confirms binding to kinases or GPCRs.

- Toxicity profiling : Ames tests and hERG channel assays address safety liabilities early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products